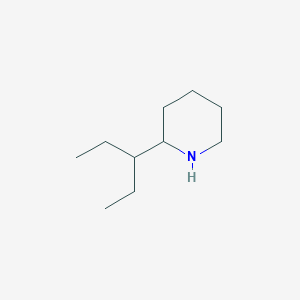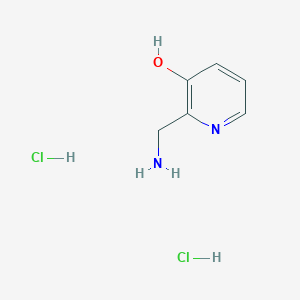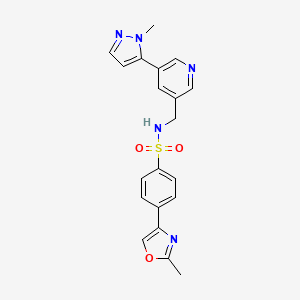![molecular formula C25H25N3O3 B2834788 7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 900003-48-7](/img/structure/B2834788.png)
7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C25H25N3O3 and its molecular weight is 415.493. The purity is usually 95%.
BenchChem offers high-quality 7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photodynamic Therapy (PDT)
Photodynamic therapy involves using light-activated compounds (photosensitizers) to selectively destroy cancer cells or microbial pathogens. The compound’s tetrapyrrolic structure makes it an excellent candidate for PDT. Researchers have synthesized and developed polypyrrolic photosensitizer-based nanoparticles for potential applications in antimicrobial and anticancer PDT. These nanoparticles enhance the specificity and effectiveness of treatment while minimizing damage to healthy tissues .
Antibacterial Activity
The compound’s unique structure and properties may contribute to its antibacterial potential. By incorporating it into nanoparticles, scientists aim to improve water solubility, bioavailability, and biocompatibility. These modified nanoparticles could be used to combat bacterial infections, providing an alternative therapeutic approach .
Anticancer Properties
Cancer cells often exhibit altered metabolic pathways and increased oxidative stress. The compound’s ability to generate reactive oxygen species upon light activation could selectively damage cancer cells. Researchers are investigating its potential as an anticancer agent, especially when delivered via nanoparticles to enhance tumor targeting .
Neurodegenerative Diseases
Given the compound’s structural features, it may also have implications in neurodegenerative diseases. Researchers are exploring its ability to modulate oxidative stress and inflammation, which are key factors in conditions like Alzheimer’s and Parkinson’s disease. Nanoparticle-based delivery systems could improve its bioavailability in the brain .
Drug Delivery
Nanoparticles loaded with the compound could serve as carriers for targeted drug delivery. Their ability to accumulate in specific tissues or cells allows for precise drug release. Researchers are investigating this approach for cancer therapy, where the compound acts as both a photosensitizer and a drug carrier .
Imaging Agents
The compound’s fluorescence properties make it suitable for imaging applications. When incorporated into nanoparticles, it could serve as a contrast agent for diagnostic imaging techniques such as fluorescence imaging or positron emission tomography (PET). These imaging modalities help visualize tumors and monitor treatment response .
特性
IUPAC Name |
7-ethoxy-2-(4-ethoxyphenyl)-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-3-29-18-13-11-17(12-14-18)21-16-22-19-8-7-10-23(30-4-2)24(19)31-25(28(22)27-21)20-9-5-6-15-26-20/h5-15,22,25H,3-4,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIQXMCBRHJHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OCC)OC3C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2834726.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2834727.png)